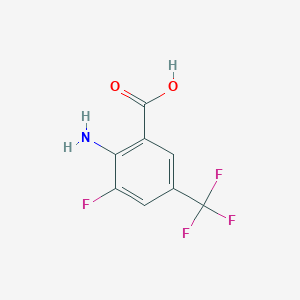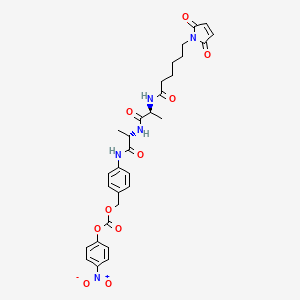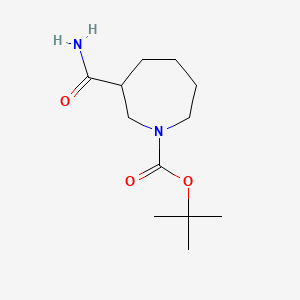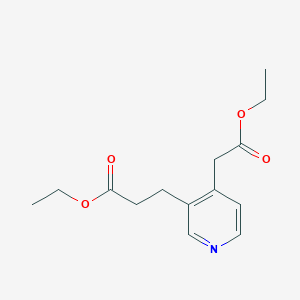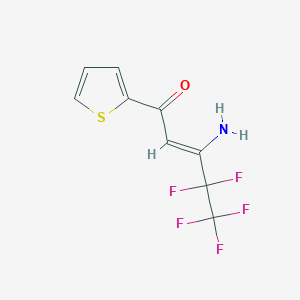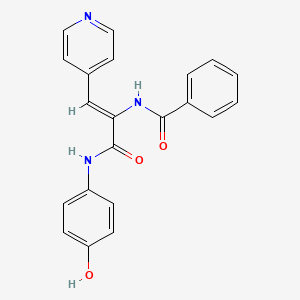
N-(3-((4-Hydroxyphenyl)amino)-3-oxo-1-(pyridin-4-yl)prop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casein kinase 1delta-IN-10 is a small molecule inhibitor specifically targeting the casein kinase 1 delta (CK1δ) enzyme. CK1δ is a member of the casein kinase 1 family, which plays a crucial role in various cellular processes, including cell proliferation, DNA damage response, and circadian rhythm regulation . The inhibition of CK1δ has been explored for its potential therapeutic applications in cancer treatment and other diseases .
Vorbereitungsmethoden
The synthesis of Casein kinase 1delta-IN-10 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial production methods for Casein kinase 1delta-IN-10 may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Casein kinase 1delta-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Casein kinase 1delta-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CK1δ in various chemical pathways and reactions.
Biology: Employed in biological studies to investigate the function of CK1δ in cellular processes such as cell cycle regulation and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CK1δ.
Wirkmechanismus
Casein kinase 1delta-IN-10 exerts its effects by specifically inhibiting the activity of CK1δ. The compound binds to the ATP-binding site of CK1δ, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway and the circadian rhythm regulation pathway . The molecular targets and pathways involved in the mechanism of action of Casein kinase 1delta-IN-10 include β-catenin, p53, and other key regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Casein kinase 1delta-IN-10 can be compared with other CK1δ inhibitors, such as:
IGS-2.7: Another CK1δ inhibitor with similar binding properties but different pharmacokinetic profiles.
IGS-3.27: A CK1δ inhibitor with enhanced brain penetration, making it suitable for neurological applications.
The uniqueness of Casein kinase 1delta-IN-10 lies in its specific binding affinity and selectivity for CK1δ, making it a valuable tool for studying CK1δ-related pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C21H17N3O3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-[(Z)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14- |
InChI-Schlüssel |
RWNSARVYMMLJFT-RGEXLXHISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


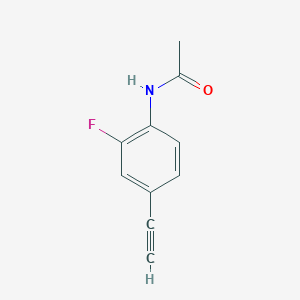
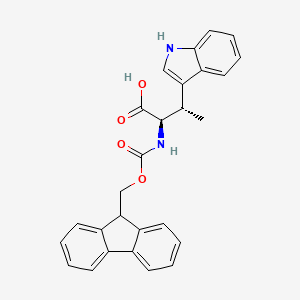
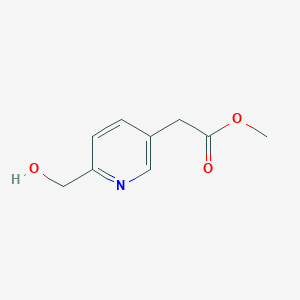

![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
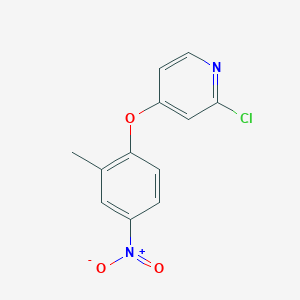
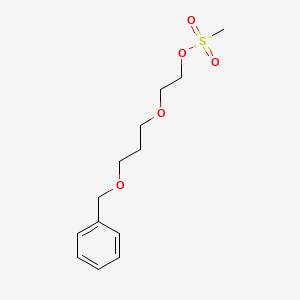
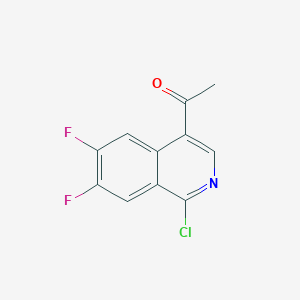
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
